molecular formula C14H7Cl2NO2 B13003676 2,6-Dichloro-4-cyanophenyl benzoate

2,6-Dichloro-4-cyanophenyl benzoate

Cat. No.: B13003676
M. Wt: 292.1 g/mol
InChI Key: KJQDULQOOOOADH-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-cyanophenyl benzoate is an organic compound with the molecular formula C14H7Cl2NO2. It is a derivative of benzoic acid and is characterized by the presence of two chlorine atoms and a cyano group attached to the phenyl ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-4-cyanophenyl benzoate typically involves the reaction of 2,6-dichlorobenzonitrile with benzoic acid derivatives under specific conditions. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification reaction. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled temperature conditions are crucial in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-cyanophenyl benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Dichloro-4-cyanophenyl benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Studied for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-cyanophenyl benzoate involves its interaction with specific molecular targets. The cyano group and chlorine atoms play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichlorobenzonitrile: Similar structure but lacks the benzoate ester group.

    4-Cyanophenyl benzoate: Similar structure but lacks the chlorine atoms.

    2,6-Dichlorobenzoic acid: Similar structure but lacks the cyano group.

Uniqueness

The presence of both chlorine atoms and a cyano group makes it a versatile compound in synthetic chemistry and research .

Properties

Molecular Formula

C14H7Cl2NO2

Molecular Weight

292.1 g/mol

IUPAC Name

(2,6-dichloro-4-cyanophenyl) benzoate

InChI

InChI=1S/C14H7Cl2NO2/c15-11-6-9(8-17)7-12(16)13(11)19-14(18)10-4-2-1-3-5-10/h1-7H

InChI Key

KJQDULQOOOOADH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2Cl)C#N)Cl

Origin of Product

United States

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